molecular formula C14H13BrFN B572068 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene CAS No. 1355247-98-1

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Cat. No.: B572068
CAS No.: 1355247-98-1
M. Wt: 294.167
InChI Key: AZSFPFGHUNVLDO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a specialized aromatic compound designed for advanced chemical synthesis and research applications. This molecule integrates multiple functional groups—bromo and fluoro substituents on the benzene ring, along with a benzylaminomethyl side chain—making it a versatile and valuable intermediate for constructing more complex molecular architectures. Its primary research value lies in its application in medicinal chemistry and agrochemical development, where it can be used to create novel active ingredients. The bromo substituent serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse structural motifs . The fluorine atom, a common feature in modern drug design, can influence a molecule's electronic properties, metabolic stability, and bioavailability . The benzylaminomethyl group introduces a nitrogen-containing side chain, which is frequently found in pharmacologically active compounds and can be crucial for target binding. Researchers will find this chemical particularly useful for exploring structure-activity relationships (SAR) and developing new candidates in drug discovery pipelines. It is supplied with guaranteed high purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFPFGHUNVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742803
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-98-1
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Fluorinated Toluene Derivatives

A foundational approach involves brominating 3-fluoro-2-methylbenzene (2-methylfluorobenzene) to introduce the bromo substituent at the ortho position relative to the methyl group. The methyl group acts as an ortho/para-directing moiety, while the fluorine’s meta-directing influence competes. Under controlled conditions with aluminum bromide (AlBr₃) as a catalyst, bromination preferentially occurs at the position ortho to the methyl group, yielding 1-bromo-3-fluoro-2-methylbenzene.

Reaction Conditions :

  • Catalyst: AlBr₃ (0.1 equiv relative to substrate)

  • Solvent: Dichloromethane

  • Temperature: 10–50°C

  • Yield: ~65% (estimated from analogous bromination reactions)

Bromomethylation via Radical Substitution

The methyl group in 1-bromo-3-fluoro-2-methylbenzene is subsequently converted to a bromomethyl group using N-bromosuccinimide (NBS) under radical-initiated conditions. This step generates 1-bromo-3-fluoro-2-(bromomethyl)benzene, a critical intermediate for nucleophilic substitution.

Reaction Conditions :

  • Reagent: NBS (1.2 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN, catalytic)

  • Solvent: CCl₄, reflux

  • Yield: ~75%

Benzylamine Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with benzylamine to introduce the benzylaminomethyl group. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent dimethylformamide (DMF) and elevated temperatures.

Reaction Conditions :

  • Reagent: Benzylamine (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C, 12 hours

  • Yield: ~60%

Directed Ortho Metalation (DoM) Strategy

Lithiation and Electrophilic Quenching

This method employs directed ortho metalation to introduce the bromine atom selectively. Starting with 3-fluoro-N,N-diethylbenzamide, lithiation at the ortho position using n-butyllithium (n-BuLi) generates a reactive aryl lithium species, which is quenched with bromine to yield 1-bromo-3-fluoro-2-(diethylcarbamoyl)benzene.

Reaction Conditions :

  • Base: n-BuLi (1.1 equiv)

  • Electrophile: Br₂ (1.0 equiv)

  • Solvent: Tetrahydrofuran (THF), -78°C

  • Yield: ~70%

Reductive Amination

The carbamoyl group is hydrolyzed to a carboxylic acid, reduced to a primary alcohol, and subsequently converted to the benzylaminomethyl group via reductive amination with benzylamine.

Reaction Sequence :

  • Hydrolysis: HCl (6M), reflux → 1-bromo-3-fluoro-2-(hydroxymethyl)benzene

  • Oxidation: Pyridinium chlorochromate (PCC) → 1-bromo-3-fluoro-2-formylbenzene

  • Reductive Amination: Benzylamine, NaBH₃CN → Target compound

Overall Yield : ~50%

Multi-Step Synthesis via Cyano Intermediates

Bromination and Cyano Substitution

Adapting methodology from CN1810775A, 3-fluorotoluene undergoes bromination followed by cyano substitution. The methyl group is oxidized to a carboxylic acid, converted to an acyl chloride, and then substituted with cyanide to form 1-bromo-3-fluoro-2-cyanobenzene.

Key Steps :

  • Bromination: AlBr₃, Br₂ → 1-bromo-3-fluoro-2-methylbenzene

  • Oxidation: KMnO₄ → 1-bromo-3-fluoro-2-carboxylic acid

  • Cyanidation: SOCl₂, then CuCN → 1-bromo-3-fluoro-2-cyanobenzene

Aminolysis and Benzylation

The nitrile group is subjected to aminolysis with benzylamine in the presence of Raney nickel, yielding the benzylaminomethyl moiety.

Reaction Conditions :

  • Reagent: Benzylamine (3.0 equiv), H₂ (50 psi)

  • Catalyst: Raney Ni

  • Solvent: Ethanol, 100°C

  • Yield: ~55%

Comparative Analysis of Methods

Method Key Advantages Limitations Overall Yield
Sequential HalogenationSimple, fewer stepsCompeting directing effects~45%
Directed MetalationHigh regioselectivityRequires protecting groups~50%
Cyano Intermediate RouteScalable, avoids radical chemistryMulti-step, lower efficiency~40%

Challenges and Optimization Opportunities

  • Regiochemical Control : Competing directing effects of fluorine (meta) and methyl/amide (ortho/para) groups necessitate precise catalyst selection.

  • Functional Group Compatibility : The benzylaminomethyl group’s susceptibility to oxidation requires inert reaction conditions during late-stage substitutions.

  • Yield Improvement : Transitioning from batch to flow chemistry could enhance efficiency in bromination and amination steps .

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .

Scientific Research Applications

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Halogenated Derivatives

  • 1-Bromo-3-chloro-benzene (): Lacks the aminomethyl group, reducing steric hindrance and nucleophilicity. The absence of fluorine alters electronic properties, making it less polar compared to the target compound.
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (): Incorporates a trifluoromethoxy group (-OCF₃), a strong electron-withdrawing group, which increases electrophilicity at the benzene ring compared to the benzylaminomethyl group.

Amino/Alkylamino Derivatives

  • 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene (): Replaces the benzylamine with a morpholine ring, a tertiary amine. This substitution reduces nucleophilicity but enhances solubility in organic solvents due to the oxygen atom in the morpholine.
  • 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene (): Features a piperazine ring, introducing additional nitrogen atoms.

Bulkier Substituents

  • 1-Bromo-3-(trifluoromethyl)benzene (): The trifluoromethyl group (-CF₃) is highly electron-withdrawing, directing electrophilic substitution reactions to the meta position, unlike the benzylaminomethyl group, which may act as an ortho/para director.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Reactivity Profile
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene ~280 (estimated) Not reported Low polar solvents Nucleophilic amine; SNAr at Br/F
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene 282.13 Not reported Moderate in DMSO Tertiary amine; less nucleophilic
1-Bromo-3-chloro-benzene 175.45 ~200°C (bp) Organic solvents Electrophilic substitution at Cl
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 259.0 Not reported Hydrophobic Strong EWG-directed reactivity

Key Observations :

  • Tertiary amines (e.g., morpholine) enhance solubility in aprotic solvents like DMSO compared to primary amines .

Cross-Coupling Reactions

  • The bromine in this compound is amenable to Suzuki-Miyaura couplings, similar to other brominated aromatics (). However, the benzylaminomethyl group may require protection to prevent side reactions at the amine .
  • Morpholine and piperazine derivatives () are less reactive in nucleophilic substitutions due to their tertiary amines but are valuable in drug design for improved pharmacokinetics.

Electrophilic Substitution

  • Electron-withdrawing groups (e.g., -CF₃ in ) deactivate the ring, directing incoming electrophiles to meta positions. In contrast, the benzylaminomethyl group may activate the ring ortho/para to itself, depending on protonation state .

Research Findings and Challenges

  • Synthetic Accessibility: The benzylaminomethyl group requires multi-step synthesis, including reductive amination or alkylation, whereas trifluoromethoxy or morpholine derivatives can be introduced via simpler routes (e.g., nucleophilic aromatic substitution) .
  • Stability Issues : Primary amines (as in the target compound) are prone to oxidation, necessitating inert storage conditions, whereas tertiary amines (e.g., morpholine) are more stable .
  • Comparative Studies: ESD (electron-stimulated desorption) studies on similar halogenated aromatics (–10) reveal that substituent polarity and molecular weight significantly influence desorption yields, with heavier fragments (e.g., benzylaminomethyl) showing lower volatility .

Biological Activity

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}BrF
  • Molecular Weight : 295.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine and fluorine atoms in the aromatic ring enhances its lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

Potential Mechanisms:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions such as growth and survival.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on fluoroaryl derivatives have shown promising results against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compoundTBDTBD

Anticancer Activity

The anticancer potential of halogenated compounds has been widely studied. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of benzylamine have shown effectiveness against breast and colon cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The introduction of halogen atoms (bromine and fluorine) into the benzene ring significantly influences the compound's reactivity and biological profile.

Key Findings:

  • Halogen Substitution : The presence of halogens increases electron density in the aromatic system, enhancing interactions with biological targets.
  • Amino Group Influence : The benzylaminomethyl group may facilitate binding to specific receptors or enzymes, increasing the compound's overall potency.

Case Studies

  • Antimicrobial Activity Assessment :
    A recent study evaluated the antimicrobial effects of several benzylamine derivatives, including halogenated variants. The results indicated that compounds with bromine and fluorine substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.
  • Cytotoxicity Evaluation :
    In vitro assays conducted on cancer cell lines revealed that halogenated benzylamines induced significant cytotoxic effects, with IC50 values indicating potent activity against various tumor types.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzene ring. A plausible route includes:

Bromination : Introduce bromine at the 1-position using N-bromosuccinimide (NBS) under radical conditions .

Fluorination : Electrophilic fluorination at the 3-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

Benzylaminomethylation : Introduce the benzylaminomethyl group via Mannich reaction, employing formaldehyde and benzylamine under acidic catalysis (e.g., HCl or H2SO4) .
Optimization Tips :

  • Monitor reaction intermediates via TLC or HPLC to minimize side products.
  • Use anhydrous conditions for fluorination to avoid hydrolysis .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine and bromine) .
    • 19F NMR : Quantify fluorine incorporation and assess electronic effects of substituents .
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .
  • X-ray Crystallography : Resolve ambiguities in spatial arrangement of substituents, particularly steric effects from the benzylaminomethyl group .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from brominated aromatics .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile fluorinating agents (e.g., DAST) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb brominated waste using activated carbon .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. receptor activation) be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC50/EC50 assays across a wide concentration range to identify biphasic effects .
  • Structural Analog Testing : Compare activity with derivatives lacking the benzylaminomethyl group to isolate functional group contributions .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins and reconcile experimental discrepancies .

Q. What strategies can elucidate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3)4) with varying ligands to enhance bromine’s leaving group ability .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to optimize transmetalation efficiency .
  • Competitive Pathways : Monitor for protodeboronation or homocoupling byproducts via GC-MS .

Q. How does the electronic nature of substituents influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies :
    • Acidic Conditions : Protonation of the benzylamine group may lead to ring demethylation; track via UV-Vis spectroscopy .
    • Basic Conditions : Hydrolysis of the C-Br bond is accelerated by hydroxide ions; quantify using kinetic HPLC .
  • DFT Calculations : Compute partial charges to predict susceptibility sites (e.g., bromine vs. fluorine electrophilicity) .

Q. What experimental designs are suitable for studying its pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Use Caco-2 cell monolayers to assess permeability .
    • Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via LC-QTOF .
  • In Vivo Tracking : Radiolabel the benzylaminomethyl group (³H or ¹⁴C) for biodistribution studies in rodent models .

Data Contradiction & Troubleshooting

Q. How to address inconsistencies in reported synthetic yields across studies?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR to detect intermediate formation and optimize timing .
  • Purification Refinement : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .
  • Batch Variability : Pre-dry reagents (e.g., molecular sieves for benzylamine) to control moisture-sensitive steps .

Q. Why might computational predictions of binding affinity conflict with experimental IC50 values?

Methodological Answer:

  • Force Field Limitations : Switch from MM/GBSA to QM/MM methods to better model halogen bonding with fluorine/bromine .
  • Solvation Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and validate docking poses .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

StepReagentTemp (°C)Yield (%)Purity (%)Ref
BrominationNBS807895
FluorinationDAST-106590
AminomethylationBenzylamine/HCHO258298

Q. Table 2. Biological Activity Comparison

DerivativeTarget Enzyme (IC50, µM)Receptor Activation (%)Ref
Parent Compound12.3 ± 1.245
Without Benzyl Group>100<5

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